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Compound of Interest

Compound Name: 2,7-Diethyl-1-benzothiophene

Cat. No.: B100886 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 2,7-Diethyl-1-
benzothiophene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and estimated physical

and chemical properties of 2,7-Diethyl-1-benzothiophene. Due to the limited availability of

direct experimental data for this specific molecule, this guide combines information on the core

benzothiophene structure, data from closely related analogs, and established experimental

methodologies for synthesis and characterization.

Chemical Identity
Identifier Value

IUPAC Name 2,7-Diethyl-1-benzothiophene

Molecular Formula C₁₂H₁₄S

Molecular Weight 190.31 g/mol

CAS Number Not available

Canonical SMILES CCC1=CC=CC2=C1SC(=C2)CC

InChI Key (Predicted)
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Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of 2,7-
Diethyl-1-benzothiophene. Data for the parent compound, benzothiophene, and a close

structural analog, 2,7-dimethyl-1-benzothiophene, are provided for comparison.

Property
2,7-Diethyl-1-
benzothiophene
(Estimated)

2,7-Dimethyl-1-
benzothiophene

Benzothiophene

Melting Point
Liquid at room

temperature
Not available 28-32 °C[1]

Boiling Point > 222 °C Not available 221-222 °C[1]

Density ~1.05 g/cm³ Not available 1.149 g/mL at 25 °C[2]

Appearance
Colorless to pale

yellow liquid
Not available White solid[1]

Solubility

Insoluble in water;

Soluble in organic

solvents

Not available

Insoluble in water;

Soluble in alcohol,

ether, acetone,

benzene[1]

logP (o/w) > 3.1 Not available 3.1[3]

Note: The properties for 2,7-Diethyl-1-benzothiophene are estimated based on the known

values for benzothiophene and the expected influence of the two ethyl groups. The ethyl

groups increase the molecular weight and nonpolar surface area, which is expected to result in

a higher boiling point and octanol-water partition coefficient (logP) compared to the parent

compound.

Chemical Synthesis
While a specific synthesis protocol for 2,7-Diethyl-1-benzothiophene is not readily available in

the literature, several general methods for the synthesis of substituted benzothiophenes can be

adapted. A common and versatile approach is the palladium-catalyzed cross-coupling reaction.
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General Synthetic Approach: Suzuki Cross-Coupling
A plausible synthetic route could involve the Suzuki cross-coupling of a di-halogenated

benzothiophene core with an appropriate ethylating agent.

General Synthetic Workflow for 2,7-Disubstituted Benzothiophenes

2,7-Dibromo-1-benzothiophene

Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., Na₂CO₃)

Ethylboronic acid or equivalent

2,7-Diethyl-1-benzothiophene

Suzuki Coupling

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2,7-diethyl-1-benzothiophene.

Experimental Protocol: Synthesis of 2,7-
disubstituted[4]benzothieno[3,2-b][4]benzothiophene via
Suzuki Coupling
The following protocol for a related compound illustrates the general methodology.[4]

Reaction Setup: In a two-neck round-bottom flask, combine 2,7-dibromo[5]benzothieno[3,2-

b][5]benzothiophene (1.0 mmol), the corresponding boronic acid pinacol ester (2.2 mmol),

and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b100886?utm_src=pdf-body-img
https://www.benchchem.com/product/b100886?utm_src=pdf-body
https://www.mdpi.com/1996-1944/18/4/743
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6644330/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent and Reagent Addition: Add toluene (e.g., 15 mL), ethanol (e.g., 2 mL), and a 2 M

aqueous solution of sodium carbonate (2 mL) via syringe.

Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir for the required time (typically 6-24

hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g.,

ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocols for Property Determination
Melting and Boiling Point Determination

Melting Point: For solid compounds, the melting point can be determined by packing a small

amount of the substance into a capillary tube and heating it in a melting point apparatus. The

temperature range from the appearance of the first liquid droplet to the complete melting of

the solid is recorded.[6]

Boiling Point: The boiling point of a liquid can be determined by simple distillation. The

temperature at which the liquid actively boils and the vapor temperature remains constant is

recorded as the boiling point.[7]

Octanol-Water Partition Coefficient (logP) Determination
The shake-flask method is a common technique for determining the octanol-water partition

coefficient.[5][8]

Preparation: Prepare a solution of the compound in either water-saturated octanol or

octanol-saturated water.

Equilibration: Mix a known volume of the prepared solution with a known volume of the other

phase (octanol or water) in a separatory funnel or vial. Shake the mixture for a sufficient time

to allow for equilibrium to be reached.
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Phase Separation: Allow the two phases to separate completely. Centrifugation can be used

to aid separation.

Analysis: Determine the concentration of the compound in each phase using a suitable

analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography

(HPLC), or gas chromatography (GC).

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in

the octanol phase to the concentration in the aqueous phase. The logP is the base-10

logarithm of the Kow.

Spectroscopic Data
While specific spectra for 2,7-Diethyl-1-benzothiophene are not available, the following are

expected characteristic features based on the analysis of related benzothiophene derivatives.

¹H NMR:

Aromatic protons on the benzothiophene ring system.

A quartet and a triplet for each of the two ethyl groups.

¹³C NMR:

Signals corresponding to the aromatic carbons of the benzothiophene core.

Signals for the methylene and methyl carbons of the two ethyl groups.

Mass Spectrometry:

A molecular ion peak corresponding to the molecular weight of the compound (190.31

g/mol ).

Characteristic fragmentation patterns, likely involving the loss of ethyl and methyl groups.

Potential Applications in Drug Development
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The benzothiophene scaffold is a key structural motif in a number of pharmaceutical agents.[9]

Its derivatives have shown a wide range of biological activities, including but not limited to:

Selective estrogen receptor modulators (SERMs) (e.g., Raloxifene)

Antifungal agents (e.g., Sertaconazole)

5-Lipoxygenase inhibitors (e.g., Zileuton)

The introduction of ethyl groups at the 2 and 7 positions of the benzothiophene core in 2,7-
Diethyl-1-benzothiophene would increase its lipophilicity, which could influence its

pharmacokinetic and pharmacodynamic properties. Further research is required to explore the

specific biological activities of this compound.

Relationship of Benzothiophene Core to Drug Discovery

Benzothiophene Core

Chemical Modification
(e.g., addition of ethyl groups)

Altered Physicochemical Properties
(e.g., Lipophilicity, Solubility)

Modified Biological Activity

Drug Candidate

Click to download full resolution via product page
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Caption: Logical flow from the core chemical structure to potential drug candidates.

This guide serves as a foundational resource for researchers interested in 2,7-Diethyl-1-
benzothiophene. As more experimental data becomes available, this document will be

updated to provide a more complete profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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